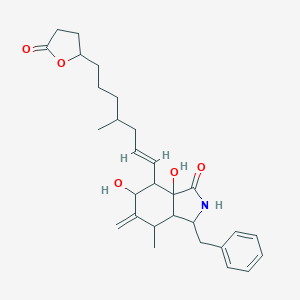
DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and phenylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” typically involves multi-step organic synthesis. The process may start with the preparation of the isoindoline core, followed by the introduction of the hydroxyl and methyl groups through selective reactions. Common reagents used in these steps include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.
化学反応の分析
Types of Reactions
“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may result in the formation of alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl and methyl groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism by which “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the phenylmethyl group may engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
Octahydro-6,7a-dihydroxy-4-methyl-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the heptenyl and tetrahydro-5-oxo-2-furyl groups.
Octahydro-6,7a-dihydroxy-4-methyl-7-(4-methyl-1-heptenyl)-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the tetrahydro-5-oxo-2-furyl group.
Uniqueness
The presence of the tetrahydro-5-oxo-2-furyl group and the specific arrangement of functional groups in “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.
特性
CAS番号 |
14110-71-5 |
|---|---|
分子式 |
C29H39NO5 |
分子量 |
481.6 g/mol |
IUPAC名 |
3-benzyl-6,7a-dihydroxy-4-methyl-5-methylidene-7-[(E)-4-methyl-7-(5-oxooxolan-2-yl)hept-1-enyl]-2,3,3a,4,6,7-hexahydroisoindol-1-one |
InChI |
InChI=1S/C29H39NO5/c1-18(9-7-13-22-15-16-25(31)35-22)10-8-14-23-27(32)20(3)19(2)26-24(30-28(33)29(23,26)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,32,34H,3,7,9-10,13,15-17H2,1-2H3,(H,30,33)/b14-8+ |
InChIキー |
VJQJWFGRYRQFRH-RIYZIHGNSA-N |
SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
異性体SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)/C=C/CC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
正規SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
Key on ui other cas no. |
14110-71-5 |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















